4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride
Overview
Description
4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride is a complex organic compound characterized by the presence of multiple functional groups, including a chloroacetyl group, a fluorobenzene ring, and a sulphonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with 2-chloroacetyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully controlled to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: The sulphonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and high yield.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, sulfonic acids, and sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulphonyl fluorides and chloroacetyl derivatives, such as:
- 4-({[(2-Bromoacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride
- 4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-chlorobenzenesulphonyl fluoride
Uniqueness
What sets 4-({[(2-Chloroacetyl)amino]carbonyl}amino)-3-fluorobenzenesulphonyl fluoride apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloroacetyl group and a sulphonyl fluoride group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-[(2-chloroacetyl)carbamoylamino]-3-fluorobenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2N2O4S/c10-4-8(15)14-9(16)13-7-2-1-5(3-6(7)11)19(12,17)18/h1-3H,4H2,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNVKHHIXMKUIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)F)NC(=O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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